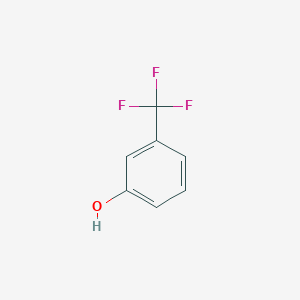

3-(Trifluoromethyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9884. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Cresols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEJOEBBMPOJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052658 | |

| Record name | 3-(Trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-17-9 | |

| Record name | 3-(Trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-trifluoromethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trifluoromethyl)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Trifluoromethyl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2R9N38UDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)phenol: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Trifluoromethyl)phenol, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] This document details its key physical constants, spectroscopic data, and provides an in-depth analysis of its chemical reactivity, supported by detailed experimental protocols for several key transformations. Safety and handling information are also included to ensure its proper use in a laboratory setting.

Physical and Chemical Properties

This compound, also known as m-hydroxybenzotrifluoride or α,α,α-trifluoro-m-cresol, is a colorless to light yellow liquid at room temperature.[2][3][4] The presence of the electron-withdrawing trifluoromethyl group significantly influences its physical and chemical properties compared to phenol (B47542).

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₇H₅F₃O | [3][5][6][7] |

| Molecular Weight | 162.11 g/mol | [3][6][8][9] |

| CAS Number | 98-17-9 | [3][5][6][7][8] |

| Appearance | Colorless to yellow liquid | [2][3][4] |

| Melting Point | -2 to -1.8 °C | [4][5][6][9][10][11][12][13][14] |

| Boiling Point | 178-179 °C at 760 mmHg | [2][3][4][5][6][9][10][11][14] |

| Density | 1.333 g/mL at 25 °C | [2][3][4][6][9][10][11][13] |

| Refractive Index (n20/D) | 1.458 | [4][6][9][10][11][14] |

| pKa | 8.68 at 25 °C | [4] |

| LogP | 2.95 | [4][5][12] |

| Vapor Pressure | 0.56 mmHg at 40 °C | [4][6][9][10][11] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [5][6][9] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1] |

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is through the diazotization of 3-(trifluoromethyl)aniline (B124266), followed by hydrolysis of the resulting diazonium salt.[15] This multi-step process is outlined below.

Synthesis Pathway from 3-(Trifluoromethyl)aniline

Caption: Synthesis of this compound from 3-(trifluoromethyl)aniline.

Detailed Experimental Protocol: Synthesis from 3-(Trifluoromethyl)aniline

This protocol describes a continuous flow synthesis method, which offers advantages in safety and efficiency over traditional batch processes.[8]

Reagents and Materials:

-

3-(Trifluoromethyl)aniline

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (B80452) (NaNO₂)

-

Aromatic solvent (e.g., xylene)

-

Continuous flow reactor system with static mixers and a tubular reactor

Procedure:

-

Salt Formation: In a continuous flow reactor, an aqueous solution of sulfuric acid is mixed with 3-(trifluoromethyl)aniline to form the corresponding sulfate salt. This reaction is typically carried out at a temperature between 80-100 °C.

-

Diazotization: The resulting sulfate solution is then mixed with an aqueous solution of sodium nitrite in a static mixer. The diazotization reaction is performed at a controlled temperature to generate the diazonium salt solution.

-

Hydrolysis: The diazonium salt solution is introduced into a heated tubular reactor in the presence of an aromatic solvent. The hydrolysis reaction is conducted at a temperature of 101-200 °C, leading to the formation of this compound.

-

Work-up and Purification: The product mixture is then passed through an oil-water separator. The organic phase containing the this compound is collected. Further purification can be achieved by distillation to yield a product with a purity of over 99.5%.[8]

Safety Precautions: Diazonium salts are potentially explosive and should be handled with extreme caution. The use of a continuous flow reactor minimizes the accumulation of hazardous intermediates. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Chemical Reactivity and Key Reactions

The reactivity of the aromatic ring in this compound is dictated by the interplay of the activating hydroxyl (-OH) group and the deactivating trifluoromethyl (-CF₃) group.[8] The hydroxyl group is a strongly activating ortho-, para-director, while the trifluoromethyl group is a strongly deactivating meta-director. This leads to predictable regioselectivity in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: Reactivity Overview

Caption: Regioselectivity of electrophilic aromatic substitution on this compound.

Key Experimental Protocols

Reaction: Electrophilic aromatic substitution with bromine.

Protocol:

-

Dissolve 1 equivalent of this compound in dichloromethane (B109758) and cool the solution to 0 °C.

-

Add 1 equivalent of bromine, also dissolved in dichloromethane, to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Wash the reaction mixture with aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) and brine.

-

Dry the organic layer over magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

-

Purify the residue by chromatography on silica (B1680970) gel to separate the isomeric products, primarily 2-bromo-5-(trifluoromethyl)phenol and 4-bromo-3-(trifluoromethyl)phenol.

Safety Precautions: Bromine is highly corrosive and toxic. Handle in a fume hood and wear appropriate PPE. Dichloromethane is a volatile and potentially carcinogenic solvent.

Reaction: Formation of an ether by reacting the phenoxide with an alkyl halide.

Protocol:

-

In a round-bottom flask, dissolve this compound in a suitable solvent such as acetonitrile.

-

Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the phenol and form the phenoxide.

-

Add the desired alkyl halide (e.g., ethyl iodide).

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and add water.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, and dry over an anhydrous salt.

-

Remove the solvent under reduced pressure and purify the resulting ether by distillation or chromatography.

Safety Precautions: Alkyl halides are often toxic and lachrymatory. Handle with care in a fume hood. Ensure the reaction is carried out in a dry atmosphere as the phenoxide is moisture-sensitive.

Reaction: Electrophilic aromatic substitution with a nitrating agent.

Protocol:

-

Dissolve this compound in a suitable solvent like dichloromethane.

-

At room temperature, add a phase transfer catalyst such as tetrabutylammonium (B224687) hydrogen sulfate.

-

Add an alkyl nitrate (B79036) (e.g., isopropyl nitrate) to the mixture.

-

Slowly add concentrated sulfuric acid dropwise. An exotherm may be observed.

-

Stir the reaction for a short period (e.g., 5-15 minutes).

-

Pour the reaction mixture into water to quench the reaction.

-

Separate the organic phase, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent to obtain the crude nitrated product, which can be further purified by chromatography or crystallization.

Safety Precautions: Concentrated sulfuric acid and nitric acid (or its precursors) are highly corrosive. Handle with extreme care. The nitration of phenols can be a highly exothermic and potentially runaway reaction. Perform on a small scale initially and with proper temperature control.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry and materials science.[8] Its derivatives are being investigated for various therapeutic applications. For instance, it is a key intermediate in the synthesis of Travoprost, an antiglaucoma agent.[2][4] Furthermore, derivatives of this compound are being explored as potential urease inhibitors and for their fluorescent properties in advanced materials.[8]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[4][16][17][18] It may also cause respiratory irritation.[4][16][17][18]

Handling and Storage:

-

Handle in a well-ventilated fume hood.[16]

-

Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[16]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[16]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.[16]

Conclusion

This compound is a versatile chemical intermediate with a rich and well-defined chemistry. Its unique electronic properties, arising from the combination of the hydroxyl and trifluoromethyl groups, make it a valuable tool for the synthesis of a wide range of functional molecules. A thorough understanding of its physical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development.

References

- 1. Study on the synthesis of trifluoromethyl benzene - three series of products to three trifluoromethyl aniline and three trifluoromethyl phenol synthesis - Dissertation [m.dissertationtopic.net]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. data.epo.org [data.epo.org]

- 8. 2-BroMo-3-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 13. Polyvinylpolypyrrolidone-bound boron trifluoride: A highly efficient catalyst for acylation of alcohols, phenols and trimethylsilyl ethers by acetic anhydride [comptes-rendus.academie-sciences.fr]

- 14. benchchem.com [benchchem.com]

- 15. Kolbe's Reaction - GeeksforGeeks [geeksforgeeks.org]

- 16. benchchem.com [benchchem.com]

- 17. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

An In-depth Technical Guide to 3-(Trifluoromethyl)phenol (CAS: 98-17-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)phenol, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, synthesis and reactivity, analytical characterization, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound, also known as α,α,α-Trifluoro-m-cresol or 3-Hydroxybenzotrifluoride, is a substituted phenol (B47542) with a trifluoromethyl group at the meta position.[1] This substitution significantly influences the molecule's electronic properties and reactivity.[2] The trifluoromethyl group is strongly electron-withdrawing, which increases the acidity of the phenolic proton.[2]

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| CAS Number | 98-17-9 | [1][3] |

| Molecular Formula | C₇H₅F₃O | [3][4] |

| Molecular Weight | 162.11 g/mol | [1][3] |

| Appearance | Clear colourless to light yellow liquid | [3] |

| Melting Point | -2 to -1.8 °C | [1][3] |

| Boiling Point | 178-179 °C | [1][3] |

| Density | 1.333 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.458 | [1][3] |

| Vapor Pressure | 0.56 mmHg (40 °C) | [1] |

| Water Solubility | Insoluble | [3] |

| pKa | 8.68 (at 25 °C) | [3] |

| LogP | 2.95 (at 25 °C) | [3] |

Synthesis and Reactivity

Synthesis

Several synthetic routes to this compound have been reported. A common industrial method involves a multi-step process starting from trifluoromethylbenzene.[5] An alternative approach utilizes a [3+3] cyclization of 1,3-bis(silyl enol ethers) with α,β-unsaturated trifluoromethyl ketones.[5]

A laboratory-scale synthesis can be achieved through the diazotization of 3-(trifluoromethyl)aniline (B124266) followed by hydrolysis.[6]

Experimental Protocol: Synthesis from 3-(Trifluoromethyl)aniline

-

Diazotization: 3-(Trifluoromethyl)aniline is dissolved in an aqueous solution of a strong acid, such as sulfuric acid, and cooled to 0-5 °C.[6] An aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature to form the diazonium salt.[6]

-

Hydrolysis: The resulting diazonium salt solution is slowly added to a heated aqueous solution, often containing copper sulfate (B86663) as a catalyst, to facilitate the hydrolysis of the diazonium group to a hydroxyl group.[6]

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield this compound.[6]

Figure 1: Synthetic workflow for this compound.

Reactivity

The aromatic ring of this compound is subject to electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the trifluoromethyl group is a strongly deactivating, meta-directing group.[2] The interplay of these two substituents dictates the regioselectivity of reactions. For instance, electrophilic attack is directed primarily to the positions ortho and para to the hydroxyl group.

Analytical Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons and the phenolic hydroxyl proton.[2][5]

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.[3]

-

¹⁹F NMR: The fluorine NMR spectrum exhibits a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.[3]

Table 2: Representative NMR Data (in CDCl₃)

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | ~7.4-6.9 | Multiplet (aromatic) |

| ~5.5 | Broad singlet (OH) | |

| ¹³C | ~156, 132, 130, 124, 120, 116 | Aromatic carbons |

| ~124 (q) | CF₃ | |

| ¹⁹F | ~ -63 | Singlet |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the O-H stretching of the phenolic group (around 3300 cm⁻¹), C-H stretching of the aromatic ring (around 3000 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and strong C-F stretching bands (in the 1350-1100 cm⁻¹ region).[3][4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak [M]⁺ at m/z 162.[3][4][5] Common fragmentation patterns include the loss of a fluorine atom to give a fragment at m/z 143.[3][5]

Table 3: Key Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Assignment | Reference(s) |

| GC-MS | EI | 162 | [M]⁺ | [3][4][5] |

| 143 | [M-F]⁺ | [3][5] | ||

| ESI-QTOF | Negative | 161.0219729 | [M-H]⁻ | [3][5] |

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1][5][7] The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates.[5][8]

Serotonin (B10506) Reuptake Inhibitors

A prominent application of this compound is in the synthesis of selective serotonin reuptake inhibitors (SSRIs), a class of drugs widely used to treat depression and other mood disorders.[1][7][9] For example, it is a precursor to fluoxetine (B1211875) (Prozac).[10]

Figure 2: Mechanism of action of Fluoxetine.

The diagram above illustrates how fluoxetine, synthesized from a derivative of this compound, blocks the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft and enhancing its effect on the postsynaptic neuron.

Other Pharmaceutical Applications

This compound is also used in the preparation of other therapeutic agents, such as the antiglaucoma agent travoprost.[3][11]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It can cause burns to the eyes, skin, and mucous membranes.[5][12] It is also combustible.[5][12]

Table 4: Hazard and Safety Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.[12]

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique physicochemical properties, imparted by the trifluoromethyl group, make it a valuable building block for the synthesis of a wide range of biologically active molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers and developers working in these fields.

References

- 1. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 2. 3-Trifluoromethylphenol(98-17-9) 1H NMR [m.chemicalbook.com]

- 3. This compound | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenol, 3-(trifluoromethyl)- [webbook.nist.gov]

- 5. This compound | 98-17-9 | Benchchem [benchchem.com]

- 6. Study on the synthesis of trifluoromethyl benzene - three series of products to three trifluoromethyl aniline and three trifluoromethyl phenol synthesis - Master's thesis - Dissertation [dissertationtopic.net]

- 7. A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 9. 4-Trifluoromethylphenol(402-45-9) 1H NMR spectrum [chemicalbook.com]

- 10. Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dev.spectrabase.com [dev.spectrabase.com]

3-(Trifluoromethyl)phenol structure and molecular formula

An In-depth Technical Guide to 3-(Trifluoromethyl)phenol

Abstract

This compound, also known as m-hydroxybenzotrifluoride, is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. Its unique chemical structure, characterized by a trifluoromethyl group on the phenolic ring, imparts desirable properties such as enhanced metabolic stability and bioavailability to molecules that incorporate it. This document provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its role in drug development.

Chemical Structure and Molecular Formula

This compound consists of a benzene (B151609) ring substituted with a hydroxyl (-OH) group and a trifluoromethyl (-CF₃) group at positions 1 and 3, respectively. The trifluoromethyl group is a strong electron-withdrawing substituent, which influences the chemical reactivity and physical properties of the molecule.

Molecular Formula: C₇H₅F₃O

Synonyms: m-Cresol, α,α,α-trifluoro-; α,α,α-Trifluoro-m-cresol; m-(Trifluoromethyl)phenol; m-Hydroxybenzotrifluoride; 3-Hydroxybenzotrifluoride.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 162.11 g/mol | |

| CAS Number | 98-17-9 | |

| Appearance | Clear colourless to light yellow liquid | |

| Melting Point | -2 to -1.8 °C | |

| Boiling Point | 178-179 °C | |

| Density | 1.333 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.458 | |

| pKa | 8.68 at 25 °C | |

| Vapor Pressure | 0.56 mmHg at 40 °C | |

| Flash Point | 73 °C (163.4 °F) - closed cup | |

| Water Solubility | Insoluble |

Spectroscopic Data

-

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the aromatic protons appear as a multiplet, while the hydroxyl proton presents as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon atom attached to the hydroxyl group is deshielded and typically absorbs in the 50-80 δ range.

-

Infrared (IR) Spectroscopy: The IR spectrum shows a characteristic broad absorption for the O-H stretch in the range of 3300-3600 cm⁻¹. A strong C-O stretching absorption is observed near 1050 cm⁻¹. Aromatic ring bands are also present around 1500 and 1600 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used for the unambiguous determination of the molecular formula. The electron ionization (EI) mass spectrum typically shows the molecular ion peak (M⁺) at m/z 162.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves a diazotization reaction of 3-(trifluoromethyl)aniline (B124266) followed by hydrolysis. A continuous flow reactor method has been developed to improve safety and yield.

Materials:

-

3-(trifluoromethyl)aniline

-

Sulfuric acid aqueous solution

-

Sodium nitrite (B80452) aqueous solution

-

Aromatic solvent (e.g., xylene)

Procedure:

-

Salt Formation: In a continuous flow reactor, an aqueous solution of sulfuric acid and 3-(trifluoromethyl)aniline are reacted to form a sulfate (B86663) salt solution. This reaction can be carried out at a temperature range of 5°C-150°C, preferably between 80°C-100°C.

-

Diazotization: The resulting sulfate solution is then reacted with an aqueous solution of sodium nitrite in the continuous flow reactor to yield a diazonium salt solution.

-

Hydrolysis: The diazonium salt solution undergoes a hydrolysis reaction in the presence of an aromatic solvent at a temperature of 101°C-200°C to produce this compound.

-

Purification: The product can be purified by distillation to achieve a purity of over 99.5%.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a crucial building block in the synthesis of various pharmaceuticals. The trifluoromethyl group is highly electronegative and lipophilic, which can enhance the metabolic stability and binding affinity of drug molecules.

-

Serotonin (B10506) Uptake Inhibitors: This compound is a key intermediate in the synthesis of drugs designed to treat depression. For instance, 3-(trifluoromethylphenoxy)-3-phenylpropylamines, which are specific inhibitors of serotonin uptake, are synthesized using this compound. The inclusion of a -CF₃ group can significantly increase the potency of such inhibitors.

-

Antiglaucoma Agents: this compound is used in the preparation of travoprost, a prostaglandin (B15479496) analog used to treat glaucoma.

-

Other Therapeutic Agents: Derivatives of this compound are being investigated as potential new therapeutic agents, including urease inhibitors.

The trifluoromethyl group's ability to increase the potency of pharmacologically active molecules has been demonstrated in various structure-activity relationship (SAR) studies, making this compound a valuable component in the drug discovery process.

Safety and Handling

This compound is classified as an irritant and is toxic. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, eye shields, and a respirator, should be used when handling this chemical. It is a combustible liquid and should be stored in a well-ventilated area.

Spectroscopic Profile of 3-(Trifluoromethyl)phenol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Trifluoromethyl)phenol (CAS No. 98-17-9), a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound, also known as m-hydroxybenzotrifluoride, is an aromatic organic compound with the molecular formula C₇H₅F₃O.[1][2][3][4] Its chemical structure, featuring a hydroxyl group and a trifluoromethyl group on a benzene (B151609) ring, makes it a valuable building block in organic synthesis. The trifluoromethyl group often enhances the metabolic stability and lipophilicity of molecules, properties that are highly desirable in drug design.[5] Accurate spectroscopic data is paramount for its identification, purity assessment, and the structural elucidation of its derivatives.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data are crucial for confirming its structure.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.33 | t | 8.0 | Aromatic H |

| 7.19 | dt | 7.6, 1.0 | Aromatic H |

| 7.08 | s | Aromatic H | |

| 7.00 | dd | 8.2, 2.4 | Aromatic H |

| 5.66 | s | -OH |

Solvent: CDCl₃, Instrument Frequency: 400 MHz[6]

¹³C NMR (Carbon-13 NMR) Data

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the hydroxyl and trifluoromethyl groups, as well as the aromatic ring.

| Wavenumber (cm⁻¹) | Description |

| 3200-3600 (broad) | O-H stretch (intermolecular hydrogen bonding) |

| 3000-3100 | Aromatic C-H stretch |

| 1500-1600 | Aromatic C=C ring stretch |

| ~1220 | C-O stretch |

| 1100-1400 | C-F stretches (strong) |

The broadness of the O-H stretching band is indicative of hydrogen bonding.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

GC-MS (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 162 | High | [M]⁺ (Molecular Ion) |

| 143 | Moderate | [M-F]⁺ |

| 112 | Moderate | [M-CF₂]⁺ |

Source: NIST Mass Spectrometry Data Center[8]

ESI-QTOF (Electrospray Ionization - Quadrupole Time-of-Flight)

| Ionization Mode | Observed m/z | Assignment |

| Negative | 161.0219729 | [M-H]⁻ |

Source: MassBank Europe[8]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.[9]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

IR Spectroscopy Protocol

-

Sample Preparation (ATR-IR): Place a small drop of liquid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC column (e.g., a non-polar capillary column) separates the components of the sample. A typical temperature program would start at a low temperature and ramp up to a higher temperature to ensure elution of the compound.

-

MS Conditions: As the compound elutes from the GC column, it enters the MS source where it is ionized by a beam of electrons (typically 70 eV). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum shows the relative abundance of different fragments, which can be used to confirm the structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

This guide provides a foundational set of spectroscopic data and protocols for this compound. For more in-depth analysis, such as 2D NMR experiments or high-resolution mass spectrometry for elemental composition confirmation, further investigation is recommended.

References

- 1. Phenol, 3-(trifluoromethyl)- [webbook.nist.gov]

- 2. Phenol, 3-(trifluoromethyl)- [webbook.nist.gov]

- 3. Phenol, 3-(trifluoromethyl)- [webbook.nist.gov]

- 4. Phenol, 3-(trifluoromethyl)- [webbook.nist.gov]

- 5. This compound | 98-17-9 | Benchchem [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. This compound | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

3-(Trifluoromethyl)phenol reactivity and functional groups

An In-depth Technical Guide to the Reactivity and Functional Groups of 3-(Trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a critical aromatic building block in modern organic synthesis, prized for the unique electronic properties imparted by its trifluoromethyl substituent. The interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing trifluoromethyl group governs its reactivity, making it a versatile precursor for a wide range of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the physicochemical properties, functional group reactivity, and synthetic applications of this compound, supplemented with experimental protocols and graphical representations of its chemical behavior.

Core Physicochemical Properties

The physical and chemical properties of this compound are foundational to its application in synthesis. The highly electronegative and lipophilic trifluoromethyl group significantly influences these characteristics compared to unsubstituted phenol (B47542).[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅F₃O | [2] |

| Molecular Weight | 162.11 g/mol | [2][3] |

| Appearance | Clear yellow liquid | [2] |

| Melting Point | -2 to -1.8 °C | [2][4] |

| Boiling Point | 178-179 °C | [2][5] |

| Density | 1.333 g/mL at 25 °C | [2][5] |

| pKa | 8.68 - 9.08 (at 25 °C) | [2][6][7] |

| logP | 2.95 | [2] |

| Refractive Index (n20/D) | 1.458 | [2] |

Reactivity and Functional Groups

The chemical behavior of this compound is dominated by the competing electronic effects of its two functional groups: the hydroxyl (-OH) group and the trifluoromethyl (-CF₃) group.

Hydroxyl (-OH) Group Reactivity

The phenolic hydroxyl group is acidic and serves as a key site for functionalization.

-

Acidity : The trifluoromethyl group's strong electron-withdrawing nature increases the acidity (lowers the pKa) of the phenolic proton compared to phenol (pKa ≈ 10), making it easier to deprotonate. The pKa has been reported in the range of 8.68 to 9.08.[2][6][7]

-

O-Alkylation and O-Acylation : The resulting phenoxide, formed by deprotonation with a suitable base, is a potent nucleophile. It readily undergoes Williamson ether synthesis with alkyl halides to form ethers and reacts with acyl chlorides or anhydrides to form esters. These reactions are fundamental to incorporating the 3-(trifluoromethyl)phenoxy moiety into larger molecules.

-

O-Trifluoromethylation : The direct conversion of the hydroxyl group to a trifluoromethoxy (-OCF₃) group is a valuable transformation in medicinal chemistry.[8] This can be achieved through various modern synthetic methods, including reactions with electrophilic trifluoromethylating agents like Togni's or Umemoto's reagents, often under specific catalytic conditions.[1][9]

Aromatic Ring Reactivity: Electrophilic Aromatic Substitution (EAS)

The reactivity of the benzene (B151609) ring is dictated by the combined influence of the two substituents.

-

Directing Effects : The hydroxyl group is a powerful activating, ortho-, para-director due to its ability to donate electron density to the ring through resonance (+M effect).[1] Conversely, the trifluoromethyl group is a strong deactivating, meta-director because of its potent electron-withdrawing inductive effect (-I effect).[1]

-

Overall Reactivity : In electrophilic aromatic substitution (EAS), the activating hydroxyl group's directing effect is dominant.[1] It directs incoming electrophiles to the positions ortho and para to itself (C2, C4, and C6). The deactivating -CF₃ group at the C3 position further influences this selectivity but does not override the -OH group's control. Attack is favored at the C2, C4, and C6 positions as the resulting carbocation intermediates (arenium ions) are stabilized by resonance with the hydroxyl group's lone pairs.[1]

Specific EAS reactions include:

-

Halogenation : Bromination with Br₂ in a solvent like dichloromethane (B109758) results in substitution primarily at the positions ortho and para to the hydroxyl group.[1]

-

Carboxylation : The Kolbe-Schmitt reaction, involving the sodium phenoxide and CO₂, leads to carboxylation at the ortho position, yielding a salicylic (B10762653) acid derivative.[1]

Trifluoromethyl (-CF₃) Group Reactivity

The -CF₃ group is generally characterized by its high stability and inertness.

-

Electronic Effect : Its primary role is to act as a strong electron-withdrawing group, which modulates the properties of the entire molecule, including the acidity of the phenol and the reactivity of the ring.

-

Stability : Unlike its ortho and para isomers, this compound does not readily undergo aqueous defluorination.[10] The meta position does not allow for the formation of the dearomatized quinone difluoromethide intermediate that facilitates fluoride (B91410) loss in the other isomers.[10]

Synthesis and Applications

This compound is not naturally occurring and must be chemically synthesized. It serves as a key intermediate in the production of high-value chemicals.

Synthetic Routes

-

From Trifluoromethylbenzene : A common industrial route starts with trifluoromethylbenzene, which undergoes a sequence of nitration, reduction of the nitro group to an amine, diazotization, and finally, hydrolysis of the diazonium salt to yield the phenol.[11]

-

From Trifluoromethyl Halobenzene : An alternative method involves the reaction of a trifluoromethyl halobenzene with sodium benzylate to form a stable trifluoromethylphenyl benzyl (B1604629) ether intermediate. This ether is then cleaved via hydrogenolysis to afford the final phenol product.[12]

Key Applications

The incorporation of the 3-(trifluoromethyl)phenyl group can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1]

-

Pharmaceuticals : It is a crucial precursor for synthesizing drugs such as the antiglaucoma agent travoprost and is used in the development of psychotropic drugs like selective serotonin (B10506) reuptake inhibitors (SSRIs).[2][11][12]

-

Agrochemicals : The compound is a building block for various pesticides and herbicides.[5][7]

Experimental Protocols

The following sections provide generalized methodologies for common transformations of this compound, based on established chemical principles. Researchers should consult specific literature for optimized conditions for their desired substrate.

Protocol 4.1: General Procedure for O-Alkylation (Williamson Ether Synthesis)

This protocol describes the synthesis of a 3-(trifluoromethyl)phenyl ether.

-

Reagents and Equipment : this compound, a suitable base (e.g., NaH, K₂CO₃), an alkyl halide (e.g., benzyl bromide, iodomethane), anhydrous polar aprotic solvent (e.g., DMF, acetonitrile), round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup.

-

Procedure : a. To a solution of this compound (1.0 eq) in the anhydrous solvent under an inert atmosphere, add the base (1.1-1.5 eq) portion-wise at 0 °C. b. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide. c. Add the alkyl halide (1.0-1.2 eq) dropwise to the suspension. d. The reaction is stirred at room temperature or heated (e.g., to 60-80 °C) until completion, monitored by TLC or LC-MS. e. Upon completion, the reaction is quenched by the addition of water and extracted with an organic solvent (e.g., ethyl acetate). f. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. g. The crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 4.2: General Procedure for Electrophilic Bromination

This protocol describes the bromination of the aromatic ring.[1]

-

Reagents and Equipment : this compound, bromine (Br₂), a chlorinated solvent (e.g., CH₂Cl₂, CCl₄), round-bottom flask, magnetic stirrer, dropping funnel. Caution: Bromine is highly corrosive and toxic.

-

Procedure : a. Dissolve this compound (1.0 eq) in the solvent in a round-bottom flask and cool the solution to 0 °C in an ice bath. b. In a dropping funnel, prepare a solution of bromine (1.0 eq) in the same solvent. c. Add the bromine solution dropwise to the stirred phenol solution over 30 minutes. Maintain the temperature at 0 °C. d. After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, or until TLC indicates the consumption of the starting material. e. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to consume excess bromine. f. Separate the organic layer, and extract the aqueous layer with the solvent. g. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. h. The resulting mixture of brominated isomers can be purified and separated by column chromatography.

References

- 1. This compound | 98-17-9 | Benchchem [benchchem.com]

- 2. 3-Trifluoromethylphenol CAS#: 98-17-9 [m.chemicalbook.com]

- 3. This compound | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 99 98-17-9 [sigmaaldrich.com]

- 5. Manufacturers of this compound, 99%, CAS 98-17-9, T 1889, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 7. lookchem.com [lookchem.com]

- 8. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrevlett.com [chemrevlett.com]

- 10. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 11. 98-17-9 | 3-Trifluoromethylphenol [fluoromart.com]

- 12. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)phenol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 3-(trifluoromethyl)phenol, a critical intermediate in the pharmaceutical and agrochemical industries. It includes detailed experimental protocols for key reactions, a comparative analysis of synthetic methodologies, and explores the synthesis of important derivatives. The strategic incorporation of the trifluoromethyl group enhances the metabolic stability, lipophilicity, and binding affinity of molecules, making these compounds highly valuable in drug design.[1]

Core Synthesis of this compound

Several viable methods exist for the synthesis of this compound. The most common industrial approach involves the diazotization and subsequent hydrolysis of 3-(trifluoromethyl)aniline (B124266). Other notable methods include the Baeyer-Villiger oxidation of 3-(trifluoromethyl)benzaldehyde (B1294959) and a route starting from trifluoromethyl-substituted halobenzenes.

From 3-(Trifluoromethyl)aniline via Diazotization and Hydrolysis

This classical and widely used industrial method involves two main steps: the conversion of the aromatic amine to a diazonium salt, followed by hydrolysis to the phenol (B47542).[2][3] This process has been optimized for high yield and purity and is also adaptable to continuous flow chemistry, which mitigates safety risks associated with the thermal instability of diazonium salts.[4]

Materials:

-

3-(Trifluoromethyl)aniline

-

Sulfuric acid (H₂SO₄), 25% aqueous solution

-

Sodium nitrite (B80452) (NaNO₂)

-

Urea

-

Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent for extraction

-

Ice

Procedure:

-

Salt Formation: In a suitable reactor, prepare a 25% aqueous solution of sulfuric acid. To this, slowly add 3-(trifluoromethyl)aniline with stirring. An optimized protocol suggests stirring the mixture for 30 minutes to ensure complete formation of the aniline (B41778) salt.[5]

-

Diazotization: Cool the aniline salt suspension to 0-5 °C in an ice bath. Slowly add a concentrated aqueous solution of sodium nitrite dropwise, maintaining the temperature below 10 °C. The reaction is exothermic and careful temperature control is crucial.

-

Hydrolysis: The resulting diazonium salt solution is then subjected to hydrolysis. An improved method involves adding the diazonium salt solution dropwise to a boiling aqueous solution containing a small amount of urea.[5] Urea is added to decompose any excess nitrous acid.[6] Steam distillation is then used to facilitate the hydrolysis and separate the product. The steam distillation is typically carried out at 98-102 °C.[5]

-

Work-up and Purification: The distillate, containing this compound, is collected. The phenol can be separated from the aqueous layer. The aqueous layer is then extracted with an organic solvent like dichloromethane to recover any dissolved product. The organic extracts are combined, dried over anhydrous sodium sulfate (B86663), and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by distillation.

This improved hydrolysis method, particularly the dropwise addition of the diazonium salt to hot water with urea, helps to minimize the formation of tar-like byproducts, leading to higher yields and purity.[5]

From 3-(Trifluoromethyl)benzaldehyde via Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones or aldehydes into esters or carboxylic acids, respectively. When applied to aromatic aldehydes, the reaction can yield formates, which are then hydrolyzed to the corresponding phenols.[7][8][9] This method offers an alternative route from a different starting material.

Materials:

-

3-(Trifluoromethyl)benzaldehyde

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve 3-(trifluoromethyl)benzaldehyde (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidation: Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution. The reaction is often run at room temperature but may require cooling in an ice bath to control any exotherm. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHSO₃ or Na₂S₂O₃ to destroy excess peroxyacid.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid) and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is the formate (B1220265) ester.

-

Hydrolysis: The crude formate ester is then hydrolyzed to this compound by treatment with a base (e.g., NaOH in methanol/water) followed by acidic work-up.

From 3-(Trifluoromethyl)halobenzene

This synthetic route involves the protection of a hydroxyl group as a benzyl (B1604629) ether, followed by a nucleophilic aromatic substitution and subsequent deprotection.

Materials:

-

3-(Trifluoromethyl)chlorobenzene

-

Benzyl alcohol

-

Sodium hydride (NaH)

-

N,N-Dimethylacetamide (DMA)

-

Palladium on carbon (5% Pd/C) catalyst

-

Hydrogen gas (H₂)

Procedure:

-

Formation of Sodium Benzylate: In a reaction vessel under a nitrogen atmosphere, sodium hydride is added to anhydrous N,N-dimethylacetamide. Benzyl alcohol is then added dropwise. The mixture is stirred to ensure complete formation of sodium benzylate.[10]

-

Ether Formation: To the solution of sodium benzylate, 3-(trifluoromethyl)chlorobenzene is added. The reaction mixture is refluxed for several hours (e.g., 18 hours).[10] After cooling, the mixture is diluted with water, and the resulting 3-trifluoromethylphenyl benzyl ether is isolated, potentially by extraction with a water-immiscible solvent. This intermediate can be purified by distillation. A 68% yield has been reported for this step.[10]

-

Hydrogenolysis (Deprotection): The purified 3-trifluoromethylphenyl benzyl ether is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of 5% Pd/C is added.[10] The vessel is charged with hydrogen gas (e.g., at an initial pressure of 60 psi) and the mixture is agitated at room temperature until the theoretical amount of hydrogen is consumed (typically around 2 hours).[10]

-

Work-up: The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting this compound is purified by distillation. A yield of 79% has been reported for the hydrogenolysis step.[10]

Quantitative Data Summary

The following table summarizes key quantitative data for the described synthetic routes to this compound, allowing for easy comparison.

| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Purity | Reference |

| Diazotization/Hydrolysis (Batch) | 3-(Trifluoromethyl)aniline | H₂SO₄, NaNO₂, Urea | ~80-91% | <99% (before extensive purification) | [4][5] |

| Diazotization/Hydrolysis (Flow) | 3-(Trifluoromethyl)aniline | H₂SO₄, NaNO₂ | >95% | >99.5% | [4] |

| Via Benzyl Ether | 3-(Trifluoromethyl)chlorobenzene | Sodium Benzylate, Pd/C, H₂ | ~54% (overall) | High (distilled product) | [10] |

| Baeyer-Villiger Oxidation | 3-(Trifluoromethyl)benzaldehyde | m-CPBA | Moderate to High | Variable, depends on purification | General Method |

Synthesis of this compound Derivatives

The phenol moiety of this compound serves as a versatile handle for further functionalization, leading to a wide range of derivatives with applications in drug discovery and materials science.

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a straightforward and widely used method for preparing ethers from an alcohol (or phenol) and an alkyl halide.[11][12]

Materials:

-

This compound

-

An appropriate alkyl halide (e.g., ethyl iodide, benzyl bromide)

-

A base (e.g., sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃))

-

A suitable solvent (e.g., acetone, butanone, acetonitrile)

Procedure:

-

Deprotonation: Dissolve this compound (1.0 equivalent) in the chosen solvent in a round-bottom flask. Add the base (e.g., K₂CO₃, 1.5-2.0 equivalents).

-

Alkylation: Add the alkyl halide (1.1-1.2 equivalents) to the mixture.

-

Reaction: Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and filter off any inorganic salts. Evaporate the solvent from the filtrate. Dissolve the residue in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude ether can be purified by column chromatography or distillation.

Electrophilic Aromatic Substitution

The aromatic ring of this compound can undergo electrophilic aromatic substitution. The directing effects of the substituents must be considered: the hydroxyl group is a strongly activating ortho-, para-director, while the trifluoromethyl group is a strongly deactivating meta-director. The activating hydroxyl group typically dominates the regioselectivity of the reaction.

Procedure Outline:

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane or acetic acid).

-

Add the halogenating agent (e.g., bromine (Br₂) or N-bromosuccinimide (NBS)) portion-wise at a controlled temperature (often at or below room temperature).

-

After the reaction is complete, the mixture is worked up by washing with a reducing agent solution (e.g., sodium bisulfite) to remove excess halogen, followed by standard aqueous washes.

-

The product, a mixture of halogenated isomers, is isolated and purified, typically by chromatography.

Application in Drug Discovery: Targeting Signaling Pathways

Derivatives of this compound are prevalent in medicinal chemistry. For example, the antidepressant fluoxetine (B1211875) (Prozac) is a phenoxyphenylpropylamine derivative that contains a trifluoromethylphenoxy moiety, which acts as a selective serotonin (B10506) reuptake inhibitor (SSRI).[13] More recently, trifluoromethylphenyl derivatives have been investigated as inhibitors of key enzymes in cellular signaling cascades, such as protein kinases.

p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein (MAP) kinase is a crucial enzyme in signaling pathways that regulate inflammatory responses. Its inhibition is a therapeutic strategy for various inflammatory diseases. Novel imidazole (B134444) derivatives incorporating a trifluoromethylphenyl group have shown significant inhibitory activity against p38 MAP kinase.[1]

Caption: Inhibition of the p38 MAP Kinase signaling pathway by a 3-(trifluoromethyl)phenyl derivative.

Logical and Experimental Workflows

The synthesis of a target molecule often involves a multi-step process. The following diagram illustrates a typical workflow for synthesizing a derivative of this compound.

Caption: General experimental workflow for the synthesis and derivatization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. The Improved Synthesis of 3-Trifluoromethyl Phenol | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. data.epo.org [data.epo.org]

- 5. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol - Google Patents [patents.google.com]

- 6. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 7. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. purechemistry.org [purechemistry.org]

- 9. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]

- 10. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 11. The Williamson Ether Synthesis [cs.gordon.edu]

- 12. gold-chemistry.org [gold-chemistry.org]

- 13. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Biological-Activities-of-Trifluoromethyl-containing-Phenols

-An-In-depth-Review-for-Drug-Discovery-Professionals-

Abstract

The incorporation of the trifluoromethyl (CF3) group into phenolic scaffolds is a cornerstone strategy in modern medicinal chemistry. This functional group significantly alters the physicochemical properties of parent molecules, enhancing lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications often translate into potent and diverse biological activities. This technical guide provides a comprehensive overview of the primary biological activities associated with trifluoromethyl-containing phenols, including their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. We present quantitative data from various studies, detail the experimental protocols used for their evaluation, and visualize key signaling pathways and workflows to offer a thorough resource for researchers, scientists, and professionals in drug development.

1.-Introduction:-The-Role-of-the-Trifluoromethyl-Group-in-Phenolic-Scaffolds

The trifluoromethyl (CF3) group is a unique structural motif in drug design due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. When appended to a phenolic ring, the CF3 group can dramatically influence the molecule's pharmacokinetic and pharmacodynamic profile. Its high electronegativity can lower the pKa of the phenolic hydroxyl group, potentially enhancing interactions with biological targets. Furthermore, the CF3 group's steric bulk and resistance to metabolic degradation can prolong a drug's half-life and improve its oral bioavailability. These attributes have made trifluoromethyl-containing phenols privileged structures in the development of therapeutics for a wide range of diseases.

2.-Anticancer-Activities

Trifluoromethyl-containing phenols have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells, leading to the suppression of cell proliferation, migration, and the induction of apoptosis.

2.1-Quantitative-Anticancer-Data

The cytotoxic effects of various trifluoromethyl-containing compounds have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell growth, by 50%. Lower IC50 values indicate greater potency.

| Compound Class | Specific Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Trifluoromethyl-isoxazoles | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [1] |

| Trifluoromethyl-isoxazoles | Various Derivatives | 4T1 (Breast) | 3.11 - >200 | [1] |

| Trifluoromethyl-isoxazoles | Various Derivatives | PC-3 (Prostate) | 7.93 - >200 | [1] |

| Trifluoromethyl-thioxo-thiazolo[4,5-d]pyrimidines | Compound 3b | A375 (Melanoma) | 54.33 ± 0.51 | |

| Trifluoromethyl-thioxo-thiazolo[4,5-d]pyrimidines | Compound 3b | C32 (Melanoma) | 53.67 ± 0.47 | |

| Trifluoromethyl-thioxo-thiazolo[4,5-d]pyrimidines | Compound 3b | DU145 (Prostate) | 51.33 ± 0.47 | |

| Trifluoromethyl-thioxo-thiazolo[4,5-d]pyrimidines | Compound 3b | MCF-7 (Breast) | 50.67 ± 0.47 |

2.2-Key-Signaling-Pathway:-MAPK/ERK-Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Hyperactivation of this pathway is a common feature in over 30% of human cancers, making it a prime target for therapeutic intervention.[2] Many small molecule inhibitors, including those with trifluoromethyl-phenol motifs, target components of this pathway, such as RAF, MEK, and ERK, to block aberrant signaling and inhibit tumor growth.

MAPK/ERK signaling pathway with potential inhibition sites.

3.-Anti-inflammatory-Activities

Chronic inflammation is a key driver of numerous diseases. Trifluoromethyl-containing phenols can exert anti-inflammatory effects by modulating inflammatory signaling pathways and reducing the production of pro-inflammatory mediators like nitric oxide (NO).

3.1-Quantitative-Anti-inflammatory-Data

The anti-inflammatory potential of compounds is often assessed by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

| Compound Class | Specific Compound | Assay | IC50 (µM) | Reference |

| Phenolic Compound | Compound 6 from R. sachalinensis | NO Inhibition in RAW 264.7 cells | 21.34 ± 2.52 | [3] |

| Pyridazine Phenol (B47542) Derivative | ASP0965 | IL-1β Inhibition | Potent activity reported | [4] |

| Benzylidenecyclohexanone | Compound 8 | NO Inhibition in RAW 264.7 cells | 6.68 | [5] |

| Benzylidenecyclohexanone | Compound 9 | NO Inhibition in RAW 264.7 cells | 7.02 | [5] |

3.2-Key-Signaling-Pathway:-NF-κB-Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (like LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus, where it activates the transcription of pro-inflammatory genes. Phenolic compounds can inhibit this pathway at various steps, thereby reducing inflammation.

NF-κB inflammatory pathway with potential inhibition sites.

4.-Antimicrobial-Activities

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Trifluoromethyl-containing phenols have shown promise in this area, exhibiting activity against a variety of bacterial and fungal strains.

4.1-Quantitative-Antimicrobial-Data

Antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.

| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference |

| Trifluoromethyl-pyrazole derivative | Compound 25 | S. aureus (MRSA) | 0.78 | |

| Trifluoromethyl-pyrazole derivative | Compound 25 | E. faecium | 0.78 | |

| Trifluoromethyl-pyrazole derivative | Compound 13 | S. aureus (MRSA) | 3.12 | |

| N-trifluoromethylthio sulfonimidamide | Compound 13 | M. tuberculosis | 4-8 | [6] |

| N-trifluoromethylthio sulfonimidamide | Compound 15 | M. tuberculosis | 4-8 | [6] |

| Fungal Extract | A. stygium WL1B5 | E. coli ATCC 25922 | 400 | [7] |

| Fungal Extract | A. stygium WL1B5 | E. coli NCTC 13353 (ESBL+) | 400 | [7] |

5.-Antioxidant-Activities

Antioxidants neutralize harmful free radicals, thereby mitigating oxidative stress, a process implicated in aging and various diseases. The phenolic hydroxyl group is a key pharmacophore for radical scavenging, and its activity can be modulated by substituents like the CF3 group.

5.1-Quantitative-Antioxidant-Data

Antioxidant capacity is commonly measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as IC50 values, representing the concentration required to scavenge 50% of the radicals.

| Compound/Extract | Assay | IC50 (µg/mL) | Reference |

| L. camara (CYV) extract | DPPH | 33.30 ± 2.39 | [8] |

| L. camara (PRV) extract | DPPH | 40.32 ± 2.94 | [8] |

| L. camara (CYV) extract | ABTS | 18.25 ± 0.19 | [8] |

| L. camara (PRV) extract | ABTS | 18.24 ± 1.82 | [8] |

| Phenolic Compound 7 from R. sachalinensis | DPPH | 19.49 ± 0.21 (µM) | [3] |

| Phenolic Compound 8 from R. sachalinensis | DPPH | 27.77 ± 0.61 (µM) | [3] |

6.-Appendix:-Detailed-Experimental-Protocols

6.1-Experimental-Workflow-Visualization

A typical workflow for screening and characterizing novel trifluoromethyl-containing phenols involves a multi-stage process, from initial high-throughput screening to detailed mechanistic studies.

Typical workflow for evaluating bioactive compounds.

6.2-MTT-Cell-Viability-Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells.[9]

Procedure:

-

Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 × 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]

-

Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

-

Incubation : Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[10]

-

MTT Addition : Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[11] Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[9]

-

Solubilization : Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Measurement : Read the absorbance at a wavelength between 540-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[12]

-

Data Analysis : Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of compound concentration and fit a dose-response curve to determine the IC50 value.

6.3-DPPH-Radical-Scavenging-Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor. The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.[13]

Procedure:

-

Reagent Preparation : Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to a concentration of approximately 0.1 mM. The absorbance of this working solution at 517 nm should be ~1.0.[13]

-

Sample Preparation : Prepare a stock solution of the test compound and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent. Perform serial dilutions to obtain a range of concentrations.[14]

-

Reaction Setup : In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL) to triplicate wells.[13]

-

Reaction Initiation : Add an equal volume of the DPPH working solution (e.g., 100 µL) to all wells. Include a blank control containing only the solvent and the DPPH solution.[13]

-

Incubation : Incubate the plate in the dark at room temperature for a set time, typically 20-30 minutes.[15]

-

Absorbance Measurement : Measure the decrease in absorbance at 517 nm using a microplate reader.[14]

-

Data Analysis : Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[13] Plot the percentage of scavenging against the log of compound concentration to determine the IC50 value.

6.4-ABTS-Radical-Scavenging-Assay

This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in its decolorization.[16]

Procedure:

-

ABTS•+ Generation : Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Working Solution Preparation : Dilute the ABTS•+ solution with a suitable solvent (e.g., methanol or ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[16]

-

Sample Preparation : Prepare serial dilutions of the test compound and a positive control (e.g., Trolox) in the solvent.

-

Reaction Setup : In a 96-well plate or cuvettes, add a small volume of the sample or standard (e.g., 10-20 µL).[16]

-

Reaction Initiation : Add a larger volume of the ABTS•+ working solution (e.g., 180-200 µL) to initiate the reaction.[16]

-

Incubation : Incubate the mixture at room temperature for a defined period (e.g., 6-30 minutes).

-

Absorbance Measurement : Measure the absorbance at 734 nm.

-

Data Analysis : Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[16]

References

- 1. researchgate.net [researchgate.net]

- 2. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]